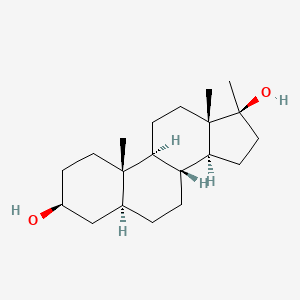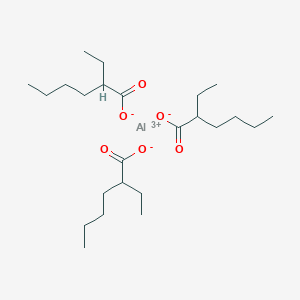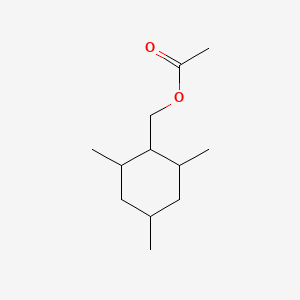![molecular formula C12H22O2 B1619740 8-tert-butyl-1,4-dioxaspiro[4.5]decane CAS No. 2223-71-4](/img/structure/B1619740.png)
8-tert-butyl-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-tert-butyl-1,4-dioxaspiro[45]decane is a heterocyclic organic compound with the molecular formula C12H22O2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system with a tert-butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-1,4-dioxaspiro[4.5]decane typically involves the reaction of 4-tert-butylcyclohexanone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a ketal intermediate, which then undergoes cyclization to form the spirocyclic structure. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 8-tert-butyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
8-tert-butyl-1,4-dioxaspiro[4.5]decane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-tert-butyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
8-tert-butyl-1,4-dioxaspiro[4.5]dec-7-ene: Similar structure but with a double bond in the ring system.
tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: Contains nitrogen atoms in the ring system.
tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Features hydroxyl and carboxylate groups
Uniqueness: 8-tert-butyl-1,4-dioxaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
2223-71-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.3 g/mol |
IUPAC Name |
8-tert-butyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C12H22O2/c1-11(2,3)10-4-6-12(7-5-10)13-8-9-14-12/h10H,4-9H2,1-3H3 |
InChI Key |
SCKWSYISXZVCQC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2(CC1)OCCO2 |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)OCCO2 |
Key on ui other cas no. |
2223-71-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Oxabicyclo[4.1.0]heptan-2-one, 1-methyl-4-(1-methylethenyl)-](/img/structure/B1619659.png)






![[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)-](/img/structure/B1619668.png)





